(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine
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Overview
Description
(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is a compound that combines the structural features of benzo[d]isothiazole and L-isoleucine The benzo[d]isothiazole moiety is known for its diverse biological activities, while L-isoleucine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine typically involves the following steps:
Formation of Benzo[d]isothiazole-3-one: The starting material, benzo[d]isothiazole-3-one, is prepared through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Oxidation to 1,1-Dioxide: The benzo[d]isothiazole-3-one is then oxidized to the 1,1-dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with L-isoleucine: The final step involves coupling the 1,1-dioxide derivative with L-isoleucine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The benzo[d]isothiazole moiety can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction of the 1,1-dioxide group can yield the corresponding sulfide.
Substitution: The aromatic ring of the benzo[d]isothiazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzo[d]isothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is not fully understood but is believed to involve interactions with specific molecular targets in cells. The benzo[d]isothiazole moiety may interact with enzymes or receptors, while the L-isoleucine part may facilitate cellular uptake and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Benzo[d]isothiazole-3-one: The parent compound, known for its biological activities.
1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-phenylalanine: Another amino acid derivative with similar structural features.
Uniqueness: (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is unique due to the combination of the benzo[d]isothiazole moiety with L-isoleucine, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O4S |
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Molecular Weight |
296.34 g/mol |
IUPAC Name |
(2S,3S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t8-,11-/m0/s1 |
InChI Key |
LKZYYAIUVDNNSB-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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